1,2-Dibromo-3-(2-bromophenoxy)benzene
CAS No.: 147217-74-1
Cat. No.: VC2866364
Molecular Formula: C12H7Br3O
Molecular Weight: 406.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147217-74-1 |
|---|---|
| Molecular Formula | C12H7Br3O |
| Molecular Weight | 406.89 g/mol |
| IUPAC Name | 1,2-dibromo-3-(2-bromophenoxy)benzene |
| Standard InChI | InChI=1S/C12H7Br3O/c13-8-4-1-2-6-10(8)16-11-7-3-5-9(14)12(11)15/h1-7H |
| Standard InChI Key | VRNGWCVCSHJUEJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OC2=C(C(=CC=C2)Br)Br)Br |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=C(C(=CC=C2)Br)Br)Br |
Introduction
1,2-Dibromo-3-(2-bromophenoxy)benzene is a complex organic compound belonging to the family of diphenyl ethers. It is characterized by the presence of three bromine atoms and a phenoxy group attached to a benzene ring, making it a significant compound in organic synthesis and material science. The chemical structure of this compound is represented by the formula C₁₂H₇Br₃O, with a CAS number of 147217-74-1 .
Synthesis Methods
The synthesis of 1,2-Dibromo-3-(2-bromophenoxy)benzene typically involves several key steps:
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Bromination of Phenol: The initial step involves brominating a suitable precursor such as 2-bromophenol.
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Coupling Reaction: The brominated phenol is then coupled with another brominated aromatic compound, often using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis Steps
| Step | Description |
|---|---|
| 1 | Bromination of 2-Bromophenol |
| 2 | Coupling Reaction with 1,2-Dibromobenzene |
Chemical Reactions
1,2-Dibromo-3-(2-bromophenoxy)benzene undergoes various chemical reactions, including:
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Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
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Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
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Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Substitution | Nucleophiles (amines, thiols, alkoxides) | Polar solvents like DMSO or DMF at elevated temperatures |
| Oxidation | Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) | Acidic or basic conditions |
| Reduction | Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) | Aprotic solvents |
Applications and Biological Activity
1,2-Dibromo-3-(2-bromophenoxy)benzene has several significant applications:
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Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
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Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
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Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
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Environmental Studies: The compound is studied for its environmental impact and behavior in various ecosystems.
Recent studies have highlighted its anticancer potential, demonstrating activity against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis.
Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 10 | Induces apoptosis |
| A549 (Lung Cancer) | 15 | Disrupts microtubule formation |
| MDA-MB-231 (Breast Cancer) | 20 | Inhibits cell proliferation |
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